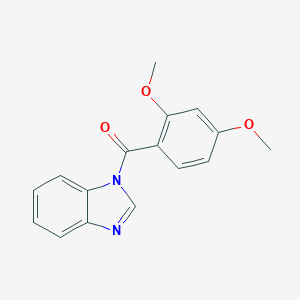
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a benzimidazole derivative, which is a class of organic compounds that have been extensively studied for their diverse biological activities. Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.
Applications De Recherche Scientifique
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has shown promising applications in various scientific research areas. It has been studied for its potential anticancer activity and has shown significant inhibition of cancer cell growth in vitro. The compound has also been investigated for its anti-inflammatory activity and has shown to reduce inflammation in animal models. Additionally, Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been studied for its potential as an antimicrobial agent and has shown to inhibit the growth of various bacterial strains.
Mécanisme D'action
The mechanism of action of Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for anticancer agents.
Biochemical and Physiological Effects
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. Additionally, the compound has shown promising results in various scientific research areas, indicating its potential as a research tool. However, the compound has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the research on Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone. One potential direction is to investigate the compound's potential as an anticancer agent in vivo. Additionally, the compound's mechanism of action could be further elucidated to better understand its effects on cancer cells and inflammation. Another direction is to investigate the compound's potential as an antimicrobial agent, particularly in the context of multidrug-resistant bacterial strains. Finally, the compound's potential as a research tool could be further explored, particularly in the context of drug discovery and development.
Conclusion
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is a promising compound that has shown potential applications in various scientific research areas. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone could lead to the development of new therapies for cancer, inflammation, and infectious diseases.
Méthodes De Synthèse
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been synthesized using various methods, including the condensation reaction of 2,4-dimethoxybenzaldehyde and o-phenylenediamine in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 2,4-dimethoxybenzaldehyde and o-phenylenediamine with the aid of a catalyst, such as p-toluenesulfonic acid. The yield of the compound varies depending on the reaction conditions, and purification is necessary to obtain a pure compound.
Propriétés
Nom du produit |
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H14N2O3/c1-20-11-7-8-12(15(9-11)21-2)16(19)18-10-17-13-5-3-4-6-14(13)18/h3-10H,1-2H3 |
Clé InChI |
OYHLRCNIXSRGMF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



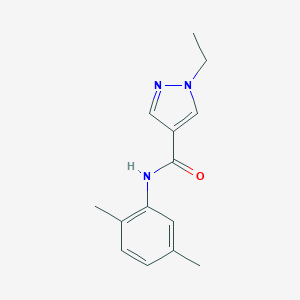
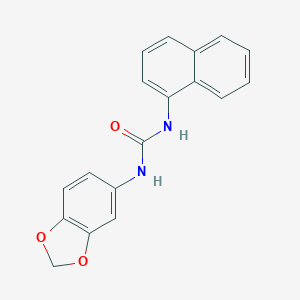
![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
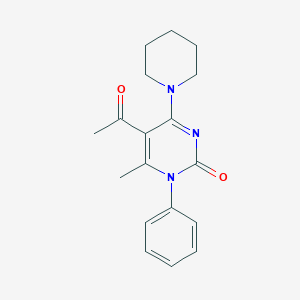
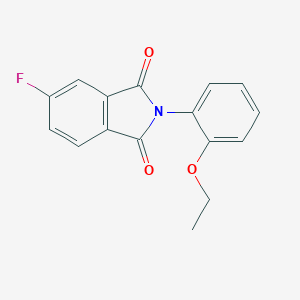
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
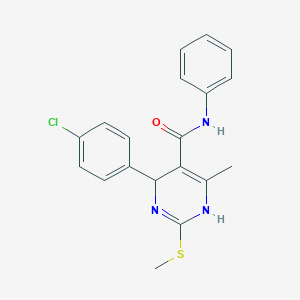
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)
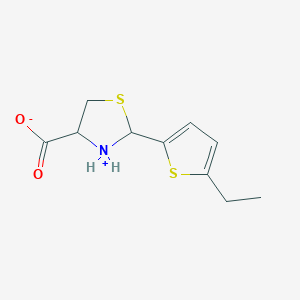
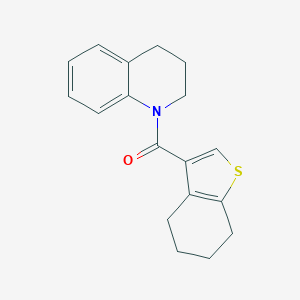

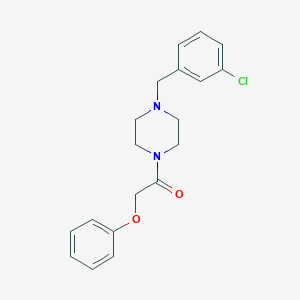
![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)